5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide
Description
5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene core substituted with an amino group, a morpholine ring, and a dichlorophenyl sulfonamide moiety.
Properties
IUPAC Name |
5-amino-N-(2,5-dichlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c17-11-1-3-13(18)14(9-11)20-25(22,23)16-10-12(19)2-4-15(16)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKQHSUVSPYGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent chlorination introduces the dichlorophenyl group. The morpholinyl group is then introduced through a nucleophilic substitution reaction, and finally, the sulfonamide group is added using appropriate reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction kinetics, heat transfer, and safety considerations. Catalysts and solvents are carefully selected to optimize yield and purity. Quality control measures, including chromatography and spectroscopy, ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.
Biology: Biologically, this compound has shown potential in various assays, including enzyme inhibition and receptor binding studies. Its structural features make it a candidate for drug discovery and development.
Medicine: Medically, this compound has been investigated for its therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable compound in the development of new drugs.
Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural Features of Sulfonamide Derivatives
Key Observations :
Key Findings :
- The target compound’s dichlorophenyl and morpholine groups may confer unique binding kinetics compared to triazole-carboxamide derivatives, which show antiproliferative effects in renal and CNS cancers .
- Halogenated sulfonamides (e.g., 4-chloro-N-(2,5-dimethyl-phenyl)-2-methyl-benzene-sulfonamide) are often prioritized for crystallographic studies due to their stable packing motifs .
Biological Activity
5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide, also known by its CAS number 329268-50-0, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.30 g/mol. The structure features a benzene sulfonamide core substituted with a dichlorophenyl group and a morpholine ring, which are critical for its biological activity.
Biological Activity Overview
Sulfonamide derivatives are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase inhibition. The specific compound has shown promise in the following areas:
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with the active site of carbonic anhydrase, leading to inhibition of this enzyme's activity. This interaction is crucial for the therapeutic effects observed in conditions requiring altered bicarbonate levels in the body .
- Calcium Channel Modulation : Some studies suggest that similar compounds may act as calcium channel blockers, which could contribute to their cardiovascular effects by reducing vascular resistance and improving blood flow .
Case Studies and Experimental Data
A study evaluating the effects of various benzene sulfonamides on perfusion pressure utilized an isolated rat heart model to assess changes over time (3–18 minutes). The experimental design included multiple groups treated with different compounds at a dose of 0.001 nM. Results indicated significant changes in coronary resistance when specific sulfonamides were administered .
| Group | Compound | Dose (nM) | Effect on Coronary Resistance |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Compound A | 0.001 | Increased Resistance |
| III | Compound B | 0.001 | Decreased Resistance |
| IV | Compound C | 0.001 | No Change |
This table summarizes the experimental findings related to coronary resistance changes upon administration of different compounds.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies utilizing computational models such as SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide to improve yield and purity?
- Methodological Answer : Key variables include reaction temperature (80–120°C), solvent selection (polar aprotic solvents like DMF or DMSO), and stoichiometric ratios of intermediates. Catalytic agents (e.g., triethylamine) can enhance sulfonamide bond formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC or HPLC with UV detection .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography for definitive 3D structure determination (e.g., bond angles, dihedral angles) .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and morpholine ring integration .
- FT-IR for functional group identification (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
Q. How can researchers assess the purity of this sulfonamide derivative in experimental batches?
- Methodological Answer :
- HPLC with UV/Vis detection (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities (<0.5% threshold) .
- Mass spectrometry (MS) for molecular ion confirmation ([M+H]⁺ or [M−H]⁻) and isotopic pattern validation .
- Elemental analysis (C, H, N, S) to verify stoichiometric ratios .
Advanced Research Questions
Q. What experimental design strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer :
- Longitudinal partitioning studies to assess abiotic/biotic transformations (e.g., hydrolysis, photolysis) under controlled pH and temperature .
- Column leaching experiments to model soil adsorption/desorption kinetics using OECD Guideline 106 .
- Microcosm setups to evaluate biodegradation pathways (aerobic/anaerobic conditions) with LC-MS/MS quantification .
Q. How can researchers elucidate the mechanism of biological activity for this sulfonamide in antimicrobial assays?
- Methodological Answer :
- In vitro enzyme inhibition assays (e.g., dihydropteroate synthase inhibition) with IC₅₀ determination .
- Molecular docking simulations (AutoDock Vina, PDB: 1AJ2) to predict binding interactions with bacterial targets .
- Resistance profiling via serial passage experiments to identify mutation hotspots in target pathogens .
Q. What computational approaches are suitable for predicting physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) models using descriptors like topological polar surface area (TPSA) and molar refractivity .
- Density Functional Theory (DFT) to calculate solvation energies (COSMO-RS) and partition coefficients .
- Molecular dynamics simulations (GROMACS) to predict aqueous solubility and membrane permeability .
Q. How should researchers address contradictory data in studies of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Meta-analysis of in vitro/in vivo data (e.g., hepatic microsome stability vs. rodent bioavailability) to identify species-specific metabolism .
- Sensitivity testing of assay conditions (e.g., plasma protein binding effects in equilibrium dialysis) .
- Validation via orthogonal methods (e.g., LC-MS vs. radiolabeled tracer studies for tissue distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
